4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
Overview
Description
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine is a heterocyclic compound with the molecular formula C7H10N2O4S and a molecular weight of 218.23 g/mol . It is characterized by the presence of two methoxy groups and a methylsulfonyl group attached to a pyrimidine ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known to be used in the preparation of certain derivatives with potent herbicidal activity .
Mode of Action
It is known to be used in the preparation of 4,6-dimethoxy-n-methylpyrimidin-2-amine by reacting with methylamine .
Biochemical Pathways
It is known to be involved in the synthesis of certain herbicidal derivatives .
Action Environment
It is known that the compound can be prepared in a simple manner, in high yield and purity, in an economically and ecologically particularly advantageous manner .
Preparation Methods
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine can be synthesized through the oxidation of 2-methylthio-4,6-dimethoxypyrimidine . The synthetic route involves the following steps:
Starting Material: 2-methylthio-4,6-dimethoxypyrimidine.
Oxidation: The starting material is oxidized using an appropriate oxidizing agent to yield this compound.
In industrial production, the compound can be prepared using microwave-assisted synthesis. For example, it can be reacted with methylamine to produce 4,6-dimethoxy-N-methylpyrimidin-2-amine .
Chemical Reactions Analysis
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Substitution: It can react with nucleophiles such as methylamine to form 4,6-dimethoxy-N-methylpyrimidin-2-amine.
Microwave-Assisted Reactions: The compound can be used in microwave-assisted synthesis to prepare various derivatives with potent herbicidal activity.
Common reagents used in these reactions include oxidizing agents and nucleophiles like methylamine. The major products formed from these reactions are derivatives of this compound, such as 4,6-dimethoxy-N-methylpyrimidin-2-amine .
Scientific Research Applications
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine has several scientific research applications:
Comparison with Similar Compounds
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine can be compared with other similar compounds, such as:
2-Methylsulfonyl-4,6-dimethoxypyrimidine: This compound has a similar structure but differs in the position of the methylsulfonyl group.
4,6-Dimethoxy-2-methylthio-pyrimidine: This compound has a methylthio group instead of a methylsulfonyl group.
4,6-Dichloro-2-(methylthio)pyrimidine: This compound has chlorine atoms instead of methoxy groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
4,6-dimethoxy-2-methylsulfonylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4S/c1-12-5-4-6(13-2)9-7(8-5)14(3,10)11/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDVJJVNAASTRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)S(=O)(=O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356944 | |
Record name | 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113583-35-0 | |
Record name | 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113583-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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